2-Furan-2-yl-4,5-dihydro-1H-imidazole

概要

説明

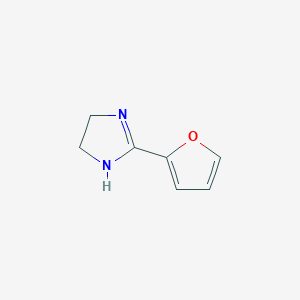

2-フラン-2-イル-4,5-ジヒドロ-1H-イミダゾールは、フラン環とイミダゾール環の両方を含む複素環式化合物です。 この化合物の分子式はC7H8N2Oであり、分子量は136.15 g/molです

作用機序

2-フラン-2-イル-4,5-ジヒドロ-1H-イミダゾールの作用機序は完全に解明されていませんが、さまざまな分子標的と経路と相互作用すると考えられています。イミダゾール環は金属イオンと配位することができ、これはその生物活性に役割を果たす可能性があります。 さらに、フラン環は、タンパク質中の芳香族アミノ酸とπ-π相互作用に関与し、その機能に影響を与える可能性があります .

生化学分析

Biochemical Properties

2-Furan-2-yl-4,5-dihydro-1H-imidazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antibacterial, antifungal, and antiviral activities . It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various drugs and xenobiotics . The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways and cellular responses.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. Furthermore, it can interact with DNA and RNA, affecting the transcription and translation processes, which in turn influences gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as changes in enzyme expression levels and metabolic adaptations . Additionally, the degradation products of this compound may also exhibit biological activity, further influencing cellular responses over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial activity and modulation of metabolic pathways . At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . This compound can influence the levels of metabolites and the overall metabolic flux within cells. For example, it can modulate the activity of enzymes involved in the biosynthesis and degradation of key metabolites, thereby affecting cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cellular membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures, such as the nucleus, mitochondria, or endoplasmic reticulum, can influence its interactions with biomolecules and its overall biological effects .

準備方法

合成経路と反応条件

2-フラン-2-イル-4,5-ジヒドロ-1H-イミダゾールの合成は、通常、適切な前駆体の環化を含む。 一般的な方法の1つは、フラン-2-カルバルデヒドとエチレンジアミンを酸性条件下で反応させてイミダゾール環を形成することです 。この反応は通常、エタノールまたはメタノールなどの溶媒中で行われ、生成物は再結晶によって精製されます。

工業的生産方法

2-フラン-2-イル-4,5-ジヒドロ-1H-イミダゾールの特定の工業的生産方法は、十分に文書化されていませんが、一般的なアプローチは、実験室規模の合成方法を拡大することです。これには、収率と純度を最大化するために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。工業的生産には、効率とスケーラビリティを高めるために連続フローリアクターを使用することも含まれます。

化学反応の分析

反応の種類

2-フラン-2-イル-4,5-ジヒドロ-1H-イミダゾールは、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: フラン環は酸化されてフラン-2-カルボン酸を生成する可能性があります。

還元: イミダゾール環は還元されて2-フラン-2-イル-4,5-ジヒドロイミダゾリンを生成する可能性があります。

置換: イミダゾール環上の水素原子は、さまざまな官能基で置換される可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。

還元: 水素化ホウ素ナトリウム(NaBH4)または水素化アルミニウムリチウム(LiAlH4)などの還元剤が通常使用されます。

置換: ハロゲン化アルキルまたはアシルクロリドなどの求電子試薬を、置換反応に使用することができます。

生成される主な生成物

酸化: フラン-2-カルボン酸。

還元: 2-フラン-2-イル-4,5-ジヒドロイミダゾリン。

置換: 使用される試薬に応じて、さまざまな置換イミダゾール誘導体。

科学研究への応用

2-フラン-2-イル-4,5-ジヒドロ-1H-イミダゾールは、科学研究において幅広い用途を持っています。

化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。

生物学: 抗菌および抗真菌特性を持つ生物活性分子としての可能性について調査されています.

医学: 抗炎症剤や抗癌剤など、潜在的な治療的用途について探求されています。

産業: さまざまな化学プロセスのための新規材料や触媒の開発に使用されます。

科学的研究の応用

2-Furan-2-yl-4,5-dihydro-1H-imidazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of new materials and catalysts for various chemical processes.

類似化合物との比較

2-フラン-2-イル-4,5-ジヒドロ-1H-イミダゾールは、以下のような他の類似化合物と比較することができます。

イミダゾール: フラン環のない単純な構造で、医薬品や配位化学の配位子として広く使用されています。

2-フラン-2-イル-1H-イミダゾール: 類似の構造ですが、置換パターンが異なり、化学的および生物学的特性が異なる可能性があります。

ベンゾイミダゾール: ベンゼン環とイミダゾール環が縮合したもので、幅広い生物活性で知られています。

2-フラン-2-イル-4,5-ジヒドロ-1H-イミダゾールの独自性は、フラン環とイミダゾール環の組み合わせであり、これは独自の化学反応性と生物活性を付与する可能性があります .

生物活性

2-Furan-2-yl-4,5-dihydro-1H-imidazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound is structurally related to imidazole derivatives, which are known for their roles in various biochemical processes and therapeutic applications. The following sections provide a comprehensive overview of the biological activity, mechanisms of action, and potential applications of this compound based on current research findings.

Chemical Structure and Properties

The chemical structure of this compound features a furan ring fused with a dihydroimidazole moiety. This unique structure contributes to its pharmacological properties.

Biological Activities

Research indicates that this compound exhibits a broad spectrum of biological activities, including:

- Antibacterial Activity : Demonstrated efficacy against various bacterial strains.

- Antifungal Activity : Effective in inhibiting fungal growth.

- Antiviral Activity : Shows potential in combating viral infections.

- Anti-inflammatory Effects : Exhibits properties that may alleviate inflammation.

- Antioxidant Properties : Protects cells from oxidative stress.

Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Antibacterial | Effective against multiple bacterial strains |

| Antifungal | Inhibits growth of fungi |

| Antiviral | Potential activity against specific viruses |

| Anti-inflammatory | Reduces inflammation in various models |

| Antioxidant | Protects against oxidative damage |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Interaction : The compound interacts with various enzymes, influencing metabolic pathways and cellular processes.

- Cell Signaling Modulation : It affects signaling pathways, potentially altering gene expression and cellular responses.

- Oxidative Stress Reduction : Its antioxidant properties help mitigate oxidative stress by neutralizing free radicals.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its polar nature. This enhances its solubility and bioavailability, making it a candidate for therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Studies : In vitro tests demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics, indicating strong antimicrobial potential .

- Anti-inflammatory Research : Animal model studies showed that administration of the compound resulted in reduced inflammation markers and improved clinical scores in models of arthritis .

- Antioxidant Activity : Laboratory assessments revealed that this compound effectively scavenged free radicals, suggesting its potential use in preventing oxidative stress-related diseases .

Toxicity and Safety

Preliminary studies indicate that this compound is generally well-tolerated in animal models. However, comprehensive toxicity assessments in humans are still needed to establish safety profiles for long-term use .

Applications in Research and Industry

The versatility of this compound extends to various fields:

- Pharmaceutical Development : Its antimicrobial and anti-inflammatory properties make it a promising candidate for new drug formulations.

- Material Science : Utilized as a building block for synthesizing advanced polymers with unique properties .

特性

IUPAC Name |

2-(furan-2-yl)-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-2-6(10-5-1)7-8-3-4-9-7/h1-2,5H,3-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOTMYJAUZMRWCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357040 | |

| Record name | 2-Furan-2-yl-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40029-93-4 | |

| Record name | 2-Furan-2-yl-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。